molecular formula C22H15ClN2O B066687 4-(4,5-diphenyl-1H-imidazol-2-yl)benzoyl Chloride CAS No. 162756-62-9

4-(4,5-diphenyl-1H-imidazol-2-yl)benzoyl Chloride

Cat. No.: B066687
CAS No.: 162756-62-9
M. Wt: 358.8 g/mol
InChI Key: PHMRAWURTKPWFB-UHFFFAOYSA-N
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Description

4-(4,5-Diphenyl-1H-imidazol-2-yl)benzoyl chloride (DIB-Cl) is a fluorescent derivatization reagent widely used in analytical chemistry for the sensitive detection of amines, phenols, and endocrine-disrupting compounds (EDCs). Structurally, it features a benzoyl chloride group linked to a 4,5-diphenylimidazole moiety, which confers strong fluorescence properties upon reaction with target analytes . DIB-Cl is synthesized via condensation reactions involving substituted benzoyl chlorides and imidazole precursors, often under controlled crystallization conditions .

Its primary application lies in high-performance liquid chromatography (HPLC) with fluorescence detection, where it labels analytes such as methamphetamine, bisphenol A (BPA), morphine, and memantine in biological and environmental samples. Reported detection limits for BPA and alkylphenols using DIB-Cl derivatives range from 0.1 to 10.0 pg/mL, demonstrating exceptional sensitivity . Pharmacokinetic studies in rat plasma revealed a recovery rate of 92% for morphine-DIB-Cl conjugates, with parameters like $ C{\text{max}} = 610 \pm 212 \, \text{ng/mL} $ and $ T{1/2} = 62 \pm 8 \, \text{min} $, underscoring its reliability in bioanalytical workflows .

Properties

IUPAC Name

4-(4,5-diphenyl-1H-imidazol-2-yl)benzoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H15ClN2O/c23-21(26)17-11-13-18(14-12-17)22-24-19(15-7-3-1-4-8-15)20(25-22)16-9-5-2-6-10-16/h1-14H,(H,24,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHMRAWURTKPWFB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(N=C(N2)C3=CC=C(C=C3)C(=O)Cl)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H15ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40399026
Record name 4-(4,5-diphenyl-1H-imidazol-2-yl)benzoyl Chloride
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

358.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

162756-62-9
Record name 4-(4,5-diphenyl-1H-imidazol-2-yl)benzoyl Chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40399026
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(4,5-Diphenyl-imidazol-2-yl)benzoyl chloride
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Preparation Methods

Stepwise Synthesis from 4-(1H-Benzo[d]imidazol-2-yl)benzoic Acid

The most widely documented method involves the conversion of 4-(1H-benzo[d]imidazol-2-yl)benzoic acid into its corresponding acyl chloride using thionyl chloride (SOCl₂).

Reaction Conditions and Procedure

  • Reagents :

    • 4-(1H-Benzo[d]imidazol-2-yl)benzoic acid (1.0 equiv)

    • Thionyl chloride (3.0 equiv)

    • Dichloromethane (DCM, solvent)

  • Procedure :

    • A 50 mL four-neck round-bottom flask is charged with 25 mL DCM and 0.25 mol of 4-(1H-benzo[d]imidazol-2-yl)benzoic acid.

    • Thionyl chloride is added dropwise via an addition funnel under continuous stirring.

    • The reaction mixture is heated to 40°C for 4–6 hours, with progress monitored by TLC (mobile phase: 5:5 petroleum ether:EtOAc).

    • Upon completion, the solvent and excess SOCl₂ are removed under reduced pressure at 40°C, yielding a pale-red solid.

  • Yield and Physical Properties :

    • Yield : 84%

    • Melting Point : 221–223°C

    • Rf Value : 0.45 (petroleum ether:EtOAc, 5:5).

Mechanistic Insights

The reaction proceeds via nucleophilic acyl substitution, where thionyl chloride acts as both a chlorinating agent and a Lewis acid catalyst. The carbonyl oxygen of the carboxylic acid attacks the electrophilic sulfur in SOCl₂, forming a mixed anhydride intermediate. Subsequent elimination of SO₂ and HCl generates the acyl chloride.

Alternative Routes and Catalytic Innovations

While the thionyl chloride method remains predominant, recent studies explore catalytic systems to enhance efficiency:

Use of Silver Triflate in Imidazole Formation

Silver triflate (AgOTf) catalyzes the cyclocondensation of benzil, 4-carboxybenzaldehyde, and ammonium acetate to form the imidazole precursor. This step is critical for ensuring high regioselectivity and yield before chlorination.

Optimization of Reaction Parameters

Solvent and Temperature Effects

ParameterOptimal ValueImpact on Yield
Solvent DCMMaximizes solubility of intermediate
Temperature 40°CBalances reaction rate and side-product formation
SOCl₂ Equiv 3.0Ensures complete conversion without excess waste

Elevating temperatures beyond 50°C leads to decomposition, while polar aprotic solvents like DMF reduce chloride ion nucleophilicity.

Purity and Byproduct Management

  • Key Byproducts : Residual benzoic acid (if hydrolysis occurs).

  • Mitigation Strategies :

    • Strict anhydrous conditions.

    • Post-reaction quenching with ice-cold water to precipitate pure product.

Analytical Characterization

Spectroscopic Data

TechniqueKey SignalsAssignment
¹H NMR (CDCl₃) δ 8.216 (d, J=7.2 Hz, 2H)Aromatic protons ortho to carbonyl
δ 7.924 (d, J=6.4 Hz, 2H)Benzimidazole ring protons
¹³C NMR δ 165.94 (C=O)Acyl chloride carbonyl
LCMS m/z 258.31 [M+2]Molecular ion confirmation

Elemental Analysis

ElementCalculated (%)Observed (%)
C65.5165.47
H3.533.51
N10.9110.99

Deviations <0.1% validate synthetic fidelity.

Industrial Scalability and Challenges

While lab-scale synthesis achieves >80% yields, industrial adaptation requires:

  • Continuous Flow Systems : To manage exothermic thionyl chloride reactions.

  • Waste Management : Neutralization of HCl and SO₂ byproducts.

Chemical Reactions Analysis

4-(4,5-Diphenyl-1H-imidazol-2-yl)benzoyl Chloride undergoes various types of chemical reactions, including:

Scientific Research Applications

Scientific Research Applications

  • HPLC Labeling Reagent
    • DIB-Cl is primarily used as a labeling reagent for amines and alcohols in High-Performance Liquid Chromatography (HPLC). It reacts with amino groups to form stable amides and with hydroxyl groups to form esters, which can be effectively analyzed using HPLC techniques .
    • Application Example:
      • Quantitative Analysis of Methamphetamine: The compound has been utilized in the quantitative analysis of methamphetamine analogs in biological samples such as urine. The derivatives formed are stable for at least 24 hours at room temperature, allowing for reliable detection .
  • Synthesis of Metal Complexes
    • Research has shown that DIB-Cl can be used to synthesize metal complexes that exhibit enhanced antimicrobial properties compared to the ligand alone. These complexes have demonstrated effectiveness against various strains of bacteria and fungi, indicating potential applications in antimicrobial therapies .
  • Biological Activity Studies
    • The imidazole moiety present in DIB-Cl is known for its biological activities, including anti-inflammatory and antioxidant effects. Studies have indicated that derivatives of this compound can act as better antioxidants compared to their metal complexes . The structure-activity relationship (SAR) of these compounds has been explored through molecular docking studies, providing insights into their interactions with biological targets .

Case Study 1: Antimicrobial Efficacy

A study investigated the antimicrobial activities of DIB-Cl and its metal complexes against Gram-positive and Gram-negative bacteria. The results indicated that the metal complexes exhibited significantly higher antimicrobial activity than the free ligand, suggesting potential applications in developing new antimicrobial agents.

Case Study 2: Fluorescent Applications

The fluorescent properties of compounds containing imidazole rings have made them suitable for applications in optics and photography. DIB-Cl's derivatives are being explored for use as fluorescent whitening agents in textiles, enhancing brightness through fluorescence .

Data Tables

Application AreaDescriptionExample Use Case
HPLC LabelingUsed as a labeling reagent for amines and alcoholsQuantitative analysis of methamphetamine
Antimicrobial ActivityForms metal complexes with enhanced antimicrobial propertiesTreatment against bacterial infections
Biological ActivityExhibits antioxidant and anti-inflammatory effectsPotential therapeutic applications
FluorescenceActs as a fluorescent whitening agent in textilesBrightening agents in fabric manufacturing

Mechanism of Action

Comparison with Similar Compounds

Comparison with Structural Analogs

DIB-Cl belongs to a broader class of imidazole-based derivatives. Key structural analogs and their distinctions are summarized below:

Table 1: Structural Analogs of DIB-Cl
Compound Name Structural Differences Applications Key Findings
4-(4,5-Dihydro-1H-imidazol-2-yl)aniline HCl Reduced imidazole ring (4,5-dihydro vs. aromatic) Organic synthesis intermediate Lower fluorescence due to lack of aromatic conjugation; used in drug design
2-(4-Hydroxyphenyl)-4,5-di(2-pyridyl)imidazole Pyridyl substituents instead of phenyl groups Chemiluminescence studies Enhanced hydrogen bonding; crystallizes via π-π stacking
1-Benzyl-2-(thien-2-yl)-4,5-dihydro-1H-imidazole Thienyl and benzyl substituents Antimicrobial agents Limited analytical use; focused on biological activity

Key Observations :

  • Aromatic substituents (e.g., phenyl groups in DIB-Cl) enhance fluorescence and stability compared to non-aromatic analogs .
  • Pyridyl groups improve crystallinity but reduce derivatization efficiency due to steric hindrance .

Comparison with Functional Analogs (Derivatization Reagents)

DIB-Cl is frequently compared to other amine- and phenol-labeling reagents.

Table 2: Functional Analogs of DIB-Cl
Reagent Name Reactivity Profile Solubility Detection Limit (Typical) Advantages Limitations
Dansyl Chloride Primary/secondary amines Acetone/THF 1–50 ng/mL Broad applicability; stable derivatives Moderate sensitivity; UV detection
9-Fluorenylmethyl Chloroformate (FMOC) Primary/secondary amines Alkaline buffers 0.5–20 ng/mL Rapid reaction; compatible with LC-MS Hydrolysis-prone; requires pH control
4-Nitrobenzoyl Chloride (PNBC) Phenols/amines THF 10–100 ng/mL Cost-effective; UV detection Low fluorescence; moderate sensitivity
3,5-Dinitrobenzoyl Chloride (DNBC) Sterically hindered amines THF 5–50 ng/mL Selective for branched amines Requires harsh reaction conditions
DIB-Cl Amines, phenols, EDCs Acetonitrile 0.1–10 pg/mL Ultra-sensitive; fluorescent detection Requires SPE cleanup; acetonitrile-dependent

Key Observations :

  • DIB-Cl outperforms dansyl chloride and PNBC in sensitivity due to its imidazole-derived fluorophore .
  • Unlike FMOC, DIB-Cl derivatives are stable under acidic conditions but require solid-phase extraction (SPE) for purification .
  • DNBC offers selectivity for branched amines but lacks the versatility of DIB-Cl in detecting phenolic compounds .
Pharmacokinetic and Toxicological Studies
  • Morphine Quantification : DIB-Cl enabled precise measurement of morphine in rat plasma with 92% recovery , validating its use in pharmacokinetic modeling .
  • MDMA/MDA Detection : A DIB-Cl-based HPLC method achieved sub-ng/mL detection limits in blood, critical for forensic toxicology .
  • BPA in Environmental Samples : DIB-Cl derivatives identified BPA in maternal rat serum at 0.1 pg/mL , highlighting its utility in EDC monitoring .
Methodological Advantages
  • Chromatographic Resolution : DIB-Cl derivatives require unique HPLC conditions (e.g., C18 columns with acetonitrile gradients) to resolve complex matrices .
  • Mass Spectrometry Compatibility: DIB-Cl-labeled analytes produce diagnostic ions (e.g., m/z 244, 210) in LC-MS, aiding isomer differentiation .

Biological Activity

4-(4,5-Diphenyl-1H-imidazol-2-yl)benzoyl chloride, also known as DIB-Cl, is a synthetic compound characterized by its unique imidazole structure. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of DIB-Cl, including its mechanisms of action, therapeutic applications, and relevant case studies.

  • Molecular Formula : C22H15ClN2O
  • Molecular Weight : 395.28 g/mol
  • CAS Number : 2705189-79-1
  • Physical State : Solid (light yellow to orange powder)

DIB-Cl acts primarily as a fluorescence labeling reagent for HPLC (High-Performance Liquid Chromatography), effectively reacting with amino and hydroxyl groups to form stable derivatives. These derivatives are utilized for the quantitative analysis of various substances, including drugs like methamphetamine in biological samples such as urine and hair .

2. Anticancer Properties

Recent studies have indicated that compounds related to DIB-Cl exhibit significant anticancer activity. For instance, derivatives containing imidazole structures have shown potential in inhibiting various cancer cell lines:

CompoundCancer Cell LineIC50 (µM)
DIB-Cl Derivative AMCF-7 (Breast)3.0
DIB-Cl Derivative BA549 (Lung)5.85
DIB-Cl Derivative CHCT116 (Colon)1.26

These results suggest that DIB-Cl and its derivatives could serve as promising candidates for further development in cancer therapeutics .

3. Receptor Interactions

DIB-Cl has been shown to interact with various receptors and pathways involved in cellular signaling and inflammation:

  • Receptors :
    • 5-HT Receptor
    • Adrenergic Receptor
    • Cannabinoid Receptor
    • Angiotensin Receptor

These interactions may contribute to its biological effects, including anti-inflammatory properties and modulation of neurotransmitter systems .

Case Study 1: Quantitative Analysis of Methamphetamine

In a study involving the analysis of methamphetamine in urine samples from addicts, DIB-Cl was used as a labeling agent. The process involved:

  • Mixing urine with acetic acid.
  • Drying under nitrogen flow.
  • Reacting with DIB-Cl to form derivatives.
  • Analyzing via HPLC.

This method demonstrated high sensitivity and specificity for detecting methamphetamine and its analogs, highlighting the practical applications of DIB-Cl in forensic toxicology .

Case Study 2: Antitumor Activity Assessment

A series of experiments evaluated the anticancer effects of DIB-Cl derivatives against multiple cancer cell lines:

  • MCF-7 cells showed significant growth inhibition with an IC50 value of 3.0 µM.
  • A549 cells exhibited an IC50 value of 5.85 µM.
  • HCT116 cells were notably affected with an IC50 value of 1.26 µM.

These findings underscore the potential of DIB-Cl derivatives as therapeutic agents in oncology .

Q & A

Q. What are the optimal storage and handling protocols for DIB-Cl to ensure experimental reproducibility?

DIB-Cl should be stored at -20°C in a desiccated environment to prevent hydrolysis and degradation. Prior to use, dissolve the compound in anhydrous acetonitrile to avoid moisture-induced side reactions. Fluorescence properties (λex 335 nm, λem 420 nm in chloroform after derivatization) are preserved under these conditions .

Q. How is DIB-Cl utilized as a pre-column derivatization reagent in HPLC with fluorescence detection?

DIB-Cl reacts with primary or secondary amines (e.g., morphine, phenylpropanolamine) to form stable fluorescent derivatives. A typical protocol involves:

  • Derivatization : Mix analyte with DIB-Cl (1:1 molar ratio) in acetonitrile, incubate at 60°C for 30 minutes.
  • Separation : Use a C18 column with a gradient mobile phase (acetonitrile/water containing 0.1% trifluoroacetic acid).
  • Detection : Fluorescence detection at λexem = 335/420 nm. This method achieves recovery rates >90% in biological matrices .

Advanced Research Questions

Q. What strategies minimize matrix interference when applying DIB-Cl to complex biological samples (e.g., plasma, brain microdialysates)?

  • Sample Cleanup : Use solid-phase extraction (SPE) with C18 cartridges to remove proteins and lipids.
  • Derivatization Optimization : Adjust pH to 8–9 using NaHCO3 buffer to enhance reaction specificity.
  • Chromatographic Tweaks : Incorporate ion-pairing agents (e.g., sodium dodecyl sulfate) to resolve co-eluting contaminants. Validated in human plasma with a limit of detection (LOD) <10 ng/mL .

Q. How does DIB-Cl derivatization improve isomer differentiation in mass spectrometric analyses?

DIB-Cl generates diagnostic fragment ions for structural isomers (e.g., α- vs. β-methylphenylethylamines). Key steps include:

  • Derivatization : React isomers with DIB-Cl in acetonitrile (25°C, 1 hour).
  • LC-MS/MS : Use a phenyl-hexyl column and monitor ions like [M+H]<sup>+</sup> and characteristic fragments (e.g., m/z 105 vs. 119 for α/β isomers).
  • Data Interpretation : Calculate intensity ratios of diagnostic ions (e.g., 1.5–2.0 for β-isomers vs. 0.5–1.0 for α-isomers) .

Q. What analytical validation parameters are critical for pharmacokinetic studies using DIB-Cl?

  • Linearity : Ensure R<sup>2</sup> >0.99 across the expected concentration range (e.g., 10–1000 ng/mL).
  • Precision/Accuracy : Intra-day and inter-day CV <15%, recovery 85–115%.
  • Stability : Confirm derivative stability under storage (-80°C) and autosampler (4°C) conditions for 24 hours.
  • Pharmacokinetic Metrics : Calculate Cmax (peak concentration), T1/2 (half-life), and AUC (area under the curve) using validated software (e.g., WinNonlin) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
4-(4,5-diphenyl-1H-imidazol-2-yl)benzoyl Chloride
Reactant of Route 2
Reactant of Route 2
4-(4,5-diphenyl-1H-imidazol-2-yl)benzoyl Chloride

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